N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the condensation of 2-chlorobenzylamine with 2-(5-phenyl-1,2-oxazol-3-yl)acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and chloroform.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide: A closely related compound with similar structural features and biological activities.
N-(2-bromophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide: Another analog with a bromine atom instead of chlorine, exhibiting comparable properties.
N-(2-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide: A fluorinated derivative with distinct chemical and biological characteristics.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide stands out due to its specific substitution pattern and the presence of both chlorophenyl and oxazole moieties. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-9-5-4-8-14(16)12-20-18(22)11-15-10-17(23-21-15)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXDVOVSNPZRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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